tert-Butyl (3-amino-4-bromophenyl)carbamate
Overview
Description
tert-Butyl (3-amino-4-bromophenyl)carbamate: is a chemical compound characterized by the presence of a tert-butyl carbamate group attached to a 3-amino-4-bromophenyl moiety. This compound is commonly used in organic synthesis as a chemical reagent and intermediate. It is particularly notable for its stability and the protective nature of the tert-butyl carbamate group, which can be removed under specific conditions to reveal the reactive amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (3-amino-4-bromophenyl)carbamate typically involves the reaction of 3-amino-4-bromoaniline with tert-butyl chloroformate. This reaction is generally carried out at ambient temperature in the presence of a suitable solvent and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-amino-4-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.
Deprotection Reactions: Strong acids like trifluoroacetic acid are used to remove the tert-butyl carbamate group, often at room temperature.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Deprotection Reactions: The primary product is the free amine, 3-amino-4-bromoaniline.
Scientific Research Applications
Chemistry: tert-Butyl (3-amino-4-bromophenyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .
Biology and Medicine: In biological research, this compound serves as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to protect the amine group during synthetic transformations makes it valuable in multi-step synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-4-bromophenyl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group shields the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, such as nucleophilic substitution or coupling reactions .
Comparison with Similar Compounds
tert-Butyl (3-bromophenyl)carbamate: Similar in structure but lacks the amino group, making it less versatile in certain synthetic applications.
tert-Butyl (4-bromobenzyl)carbamate: Another related compound used in organic synthesis, differing in the position of the bromine atom and the presence of a benzyl group.
Uniqueness: tert-Butyl (3-amino-4-bromophenyl)carbamate is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This dual functionality allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
tert-Butyl (3-amino-4-bromophenyl)carbamate is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a tert-butyl group, an amino group, and a bromine atom attached to a phenyl ring. This configuration facilitates its interaction with various biological targets.
The compound exhibits biological activity primarily through enzyme inhibition and modulation of cellular processes. Key mechanisms include:
- Enzyme Inhibition : It binds to the active sites of specific enzymes, thereby inhibiting their catalytic functions. For example, it has been shown to inhibit proteases, which play a critical role in protein degradation processes.
- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating kinase and phosphatase activities. This can lead to alterations in phosphorylation states of proteins involved in various signaling cascades .
Biological Activities
The biological activities associated with this compound include:
- Anticonvulsant Activity : Research indicates potential anticonvulsant effects, making it a candidate for further exploration in epilepsy treatment .
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of several carbamate derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
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Evaluation of Anticonvulsant Properties :
- In animal models, the compound was tested for anticonvulsant activity. Results indicated a reduction in seizure frequency, suggesting that it may act as a viable anticonvulsant agent.
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Inhibition of Proteases :
- A biochemical assay demonstrated that this compound effectively inhibited specific proteases, leading to decreased protein degradation rates in cellular assays.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-(3-amino-4-bromophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQBPWDUTRKBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697655 | |
Record name | tert-Butyl (3-amino-4-bromophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-70-2 | |
Record name | tert-Butyl (3-amino-4-bromophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885270-70-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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